REACTION_CXSMILES
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[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[C:7]([OH:23])=[C:8]([C:20](=[O:22])[CH3:21])[CH:9]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1.Cl>N1C=CC=CC=1>[C:20]([C:8]1[C:7]2[O:23][C:1](=[O:2])[NH:5][C:6]=2[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=1)(=[O:22])[CH3:21]
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Name
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|
Quantity
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52 g
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Type
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reactant
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Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
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NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
poured onto ice
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Type
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CUSTOM
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Details
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A reddish-brown solid is isolated which
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Type
|
CUSTOM
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Details
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is repeatedly recrystallised from ethanol with the addition of activated charcoal
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)C1=CC(=CC=2NC(OC21)=O)OCC2=CC=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |